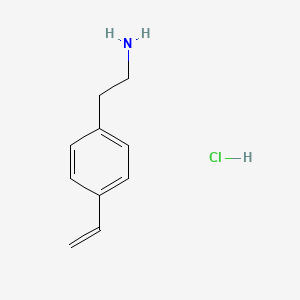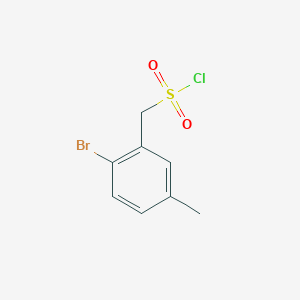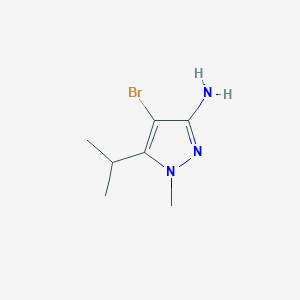
2-(4-Ethenylphenyl)ethan-1-amine hydrochloride
Descripción general
Descripción
2-(4-Ethenylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN It is a hydrochloride salt of an amine, featuring an ethenyl group attached to a phenyl ring, which is further connected to an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-ethenylbenzaldehyde.
Reductive Amination: The aldehyde group of 4-ethenylbenzaldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.
Hydrochloride Formation: The purified amine is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethenylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-epoxyphenyl)ethan-1-amine hydrochloride.
Reduction: Formation of 2-(4-ethylphenyl)ethan-1-amine hydrochloride.
Substitution: Formation of N-substituted derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-(4-Ethenylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethenylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethenyl group allows for potential binding to various receptors or enzymes, influencing their activity. The amine group can form hydrogen bonds or ionic interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(4-Ethenylphenyl)ethan-1-amine hydrochloride can be compared with other similar compounds such as:
2-(4-Ethynylphenyl)ethan-1-amine hydrochloride: Similar structure but with an ethynyl group instead of an ethenyl group, leading to different reactivity and applications.
2-(4-Methylphenyl)ethan-1-amine hydrochloride:
2-(4-Chlorophenyl)ethan-1-amine hydrochloride: Features a chlorine atom on the phenyl ring, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its ethenyl group, which imparts specific reactivity and binding properties that are valuable in various research and industrial contexts.
Propiedades
IUPAC Name |
2-(4-ethenylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-9-3-5-10(6-4-9)7-8-11;/h2-6H,1,7-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHLZWNYHPCCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1381998.png)




![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)



![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)
